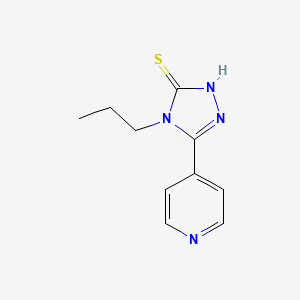

![molecular formula C13H17N3OS B1268782 5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 669705-44-6](/img/structure/B1268782.png)

5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

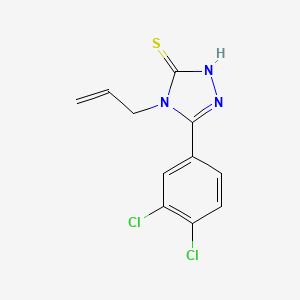

The interest in triazole derivatives, including 5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, stems from their diverse pharmacological properties and industrial applications. These compounds are known for their roles in medicinal chemistry, agriculture, and as materials in chemical industries due to their significant biological activities.

Synthesis Analysis

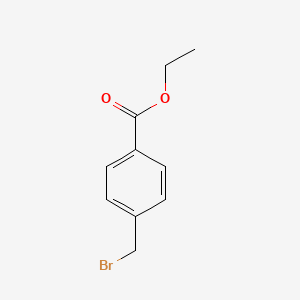

The synthesis of triazole derivatives often involves multistep reactions, starting from precursors like amino-triazoles and halogenated compounds. For example, a study by Wawrzycka-Gorczyca and Siwek (2011) detailed the synthesis of a structurally related triazole thione through a reaction involving ethyl 2-bromoacetate and thiosemicarbazide, followed by cyclization. This methodology can potentially be adapted for the synthesis of 5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol by selecting appropriate starting materials and reaction conditions (Wawrzycka-Gorczyca & Siwek, 2011).

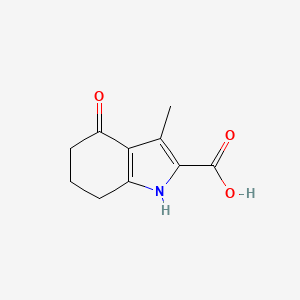

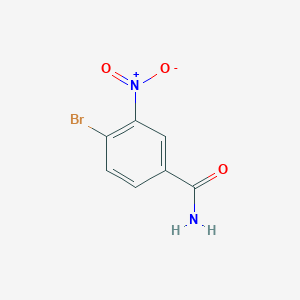

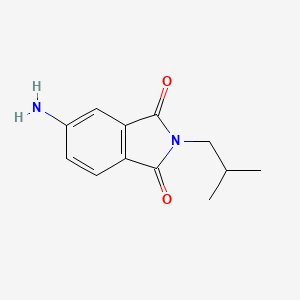

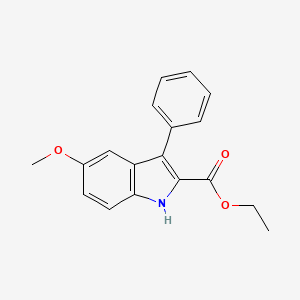

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by X-ray crystallography, revealing information about dihedral angles, hydrogen bonding, and supramolecular interactions. These structural features are crucial for understanding the compound's reactivity and interaction with biological targets. Studies like those by Xu et al. (2006) provide insights into the crystallographic arrangement and molecular geometry of similar compounds, which can be relevant for analyzing 5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (Xu et al., 2006).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, which modify their chemical properties and enhance their biological activities. The presence of functional groups such as thiol and ether in the molecule opens avenues for further derivatization and application in chemical synthesis (Shehry et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound 5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is part of a broader category of chemicals that are frequently analyzed for their structural properties and potential applications in various fields of chemistry and pharmacology. While the specific compound was not directly mentioned in the available literature, related compounds provide insights into the synthesis and structural analysis within this chemical family. For instance, the synthesis of triazole derivatives, including those with similar structures, involves reactions that offer insights into the chemical behavior and potential applications of these compounds in material science, pharmaceuticals, and chemical synthesis methodologies. Triazole derivatives are known for their versatility in chemical reactions and potential therapeutic properties, which leads to their extensive study within chemical research (Xu et al., 2006).

Potential Biological Activities

The triazole core structure, similar to that in 5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, is often a focal point in the development of new pharmaceutical agents due to its potential biological activities. Research has demonstrated that various 1,2,4-triazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This highlights the potential of such compounds in contributing to the development of new therapeutic agents (Aly et al., 2011).

Chemical Reactivity and Modifications

The reactivity of the 1,2,4-triazole ring, as seen in compounds closely related to 5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, allows for a wide range of chemical modifications. These modifications can lead to the synthesis of a diverse array of derivatives with varied physical, chemical, and biological properties. The ability to functionalize the triazole ring through various chemical reactions makes it a valuable scaffold in medicinal chemistry and materials science (Kaldrikyan et al., 2016).

Eigenschaften

IUPAC Name |

3-[(2,3-dimethylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)8-17-11-7-5-6-9(2)10(11)3/h5-7H,4,8H2,1-3H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETCDUKXEFDLTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)COC2=CC=CC(=C2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359578 |

Source

|

| Record name | 5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

669705-44-6 |

Source

|

| Record name | 5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)

![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)